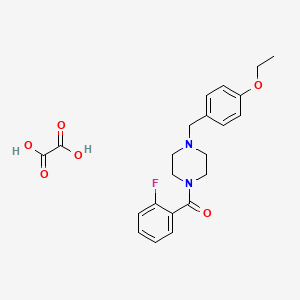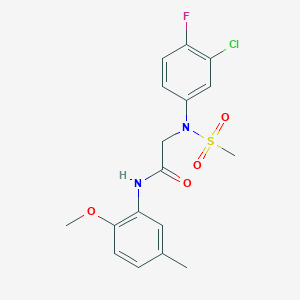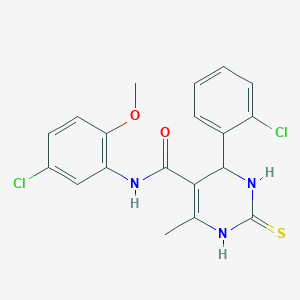![molecular formula C16H20N2O4S B4938704 4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide](/img/structure/B4938704.png)
4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of calcium release from intracellular stores, and it has been used to study various biological processes, including cell signaling, membrane trafficking, and autophagy.
作用机制
4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide inhibits calcium release from intracellular stores by blocking the inositol 1,4,5-trisphosphate (IP3) receptor. The IP3 receptor is a calcium channel that is located on the endoplasmic reticulum (ER) membrane, and it is responsible for releasing calcium from the ER into the cytoplasm in response to various stimuli. This compound binds to the IP3 receptor and prevents it from opening, thus blocking calcium release from the ER.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit autophagy, a cellular process that is involved in the degradation of damaged or unwanted cellular components. This compound has been shown to inhibit the formation of autophagosomes, the vesicles that are responsible for sequestering cellular components for degradation.
实验室实验的优点和局限性
4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide has several advantages for lab experiments. It is a potent and specific inhibitor of calcium release from intracellular stores, and it can be used to study the role of calcium signaling in various biological processes. This compound is also relatively easy to use and can be obtained in high purity and yield. However, there are also some limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects on other cellular processes may need to be considered when interpreting results.
未来方向
There are several future directions for research on 4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide. One area of research is the role of calcium signaling in cancer cell proliferation and apoptosis. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and further research could help to elucidate the mechanisms involved. Another area of research is the role of calcium signaling in autophagy. This compound has been shown to inhibit autophagy, but the mechanisms involved are not well understood. Further research could help to clarify the role of calcium signaling in autophagy and its potential therapeutic applications. Finally, this compound could be used as a tool to study other biological processes that are regulated by calcium signaling, such as synaptic transmission and muscle contraction.
合成方法
4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide can be synthesized by reacting 1,8-diaminocamphane with 4-benzenesulfonyl chloride. The resulting compound is then treated with acetic anhydride and triethylamine to yield this compound. The synthesis method of this compound has been well-established, and the compound can be obtained in high purity and yield.
科学研究应用
4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide has been widely used in scientific research to study various biological processes. It is a potent inhibitor of calcium release from intracellular stores, and it has been used to study the role of calcium signaling in cell signaling, membrane trafficking, and autophagy. This compound has also been used to study the role of calcium signaling in cancer cell proliferation and apoptosis.
属性
IUPAC Name |
4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-15(2)12-8-9-16(15,3)14(20)18(13(12)19)10-4-6-11(7-5-10)23(17,21)22/h4-7,12H,8-9H2,1-3H3,(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHJZJVZEVDQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-(2-thienyl)acetamide](/img/structure/B4938635.png)




![1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4938680.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938687.png)


![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4938724.png)

![1-(2,13a-dihydroxy-4a,6a,13-trimethylicosahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B4938735.png)
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4938742.png)
![1-(2-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4938746.png)
